4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

Catalog No.
S860658
CAS No.
1096802-87-7
M.F
C10H8N2O6
M. Wt
252.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

CAS Number

1096802-87-7

Product Name

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

IUPAC Name

4-(cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

InChI

InChI=1S/C10H8N2O6/c1-17-8-4-6(10(13)14)7(12(15)16)5-9(8)18-3-2-11/h4-5H,3H2,1H3,(H,13,14)

InChI Key

UJNDDUBWBAQDEF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC#N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC#N

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid is a chemical compound characterized by its unique combination of functional groups, which include a cyanomethoxy group, a methoxy group, and a nitro group attached to a benzoic acid structure. Its molecular formula is C11H10N2O5, and it has notable applications in organic synthesis and medicinal chemistry due to its diverse reactivity and biological activity.

Types of Reactions

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid can undergo several chemical transformations:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Reduction: The cyanomethoxy group can be hydrolyzed to form a carboxylic acid.
  • Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products

  • Oxidation: Formation of 4-(Cyanomethoxy)-5-amino-2-nitrobenzoic acid.
  • Reduction: Formation of 4-(Carboxymethoxy)-5-methoxy-2-nitrobenzoic acid.
  • Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

The biological activity of 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid is influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with biomolecules, potentially leading to changes in cellular processes. The cyanomethoxy group can be hydrolyzed to release cyanide, which may inhibit certain enzymes, suggesting potential applications in pharmacology and toxicology.

  • Nitration of a methoxybenzoic acid derivative.
  • Nucleophilic Substitution to introduce the cyanomethoxy group.

The reaction conditions often involve strong acids or bases, organic solvents, and controlled temperatures to ensure high purity and yield. Industrial production may utilize optimized processes such as continuous flow reactors for efficiency and safety.

This compound finds applications in various fields:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemistry: Possible role in herbicide formulation due to its structural properties.

Interaction studies have shown that 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid may interact with specific molecular targets such as enzymes or receptors. These interactions can lead to significant alterations in biochemical pathways, making it a compound of interest for further research in medicinal chemistry and biochemistry.

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid can be compared with several similar compounds, highlighting its uniqueness:

Compound NameFunctional GroupsUnique Features
4-Methoxy-2-nitrobenzoic acidMethoxy, NitroLacks the cyanomethoxy group
4-Cyanomethoxybenzoic acidCyanomethoxyLacks the nitro group
5-Methoxy-2-nitrobenzoic acidMethoxy, NitroDifferent position of methoxy relative to nitro
4-Hydroxy-3-methoxy-5-nitrobenzoic acidHydroxy, Methoxy, NitroHydroxy group instead of cyanomethoxy
Methyl 5-methoxy-2-nitrobenzoateMethyl ester, Methoxy, NitroEsterified form; different reactivity profile

The uniqueness of 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid lies in its combination of functional groups, providing a versatile platform for various chemical transformations and applications .

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Dates

Last modified: 08-16-2023

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